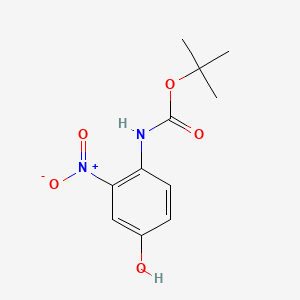

tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-8-5-4-7(14)6-9(8)13(16)17/h4-6,14H,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGKSSMRZFWQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165553 | |

| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201811-20-3 | |

| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201811-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves reacting 4-hydroxy-2-nitroaniline with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The amine group undergoes nucleophilic attack on the carbonyl carbon of Boc anhydride, forming the carbamate linkage. A base such as triethylamine or 4-dimethylaminopyridine (DMAP) is typically employed to scavenge the generated acid (Figure 1).

Representative Procedure :

-

Dissolve 4-hydroxy-2-nitroaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

-

Warm to room temperature and stir for 12–24 hours.

-

Quench with aqueous sodium bicarbonate, extract with dichloromethane, and purify via silica gel chromatography.

Yield Optimization :

-

Excess Boc anhydride (1.5–2.0 equiv) improves conversion but risks O-Boc byproduct formation.

-

Polar aprotic solvents like dimethylformamide (DMF) accelerate reactivity but complicate purification.

Side Reactions and Mitigation

The hydroxyl group’s acidity (pKa ~8–10) may lead to unintended O-Boc protection. To suppress this:

-

Use mild bases (e.g., sodium carbonate) instead of strong bases.

-

Conduct reactions at lower temperatures (0–5°C).

Multi-Step Synthesis via Intermediate Functionalization

Nitration of Protected Precursors

An alternative route involves nitrating a pre-protected hydroxyl-phenyl carbamate. For example:

-

Protect 4-aminophenol with Boc anhydride to form tert-butyl (4-hydroxyphenyl)carbamate.

-

Nitrate the aromatic ring using nitric acid in sulfuric acid at 0°C.

Challenges :

-

Regioselectivity: Nitration at the ortho position is favored due to the directing effects of the hydroxyl group.

-

Over-nitration: Controlled stoichiometry (1.0 equiv HNO₃) is critical.

Reductive Amination Pathways

Though less common, reductive amination of 4-hydroxy-2-nitrobenzaldehyde with tert-butyl carbamate has been explored:

-

Condense 4-hydroxy-2-nitrobenzaldehyde with Boc-protected amine.

-

Reduce the imine intermediate using sodium cyanoborohydride.

Limitations :

-

Low yields (<40%) due to competing aldehyde oxidation.

Catalytic and Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction rates by improving mass transfer. A 2022 study demonstrated a 20% reduction in reaction time for analogous carbamates using ultrasound at 40 kHz.

Solvent-Free Mechanochemical Methods

Ball milling 4-hydroxy-2-nitroaniline with Boc anhydride and potassium carbonate achieves 85% yield in 2 hours, avoiding solvent waste.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.43 (s, 9H, Boc CH₃), 6.98 (d, J = 8.4 Hz, 1H, ArH), 7.52 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 8.21 (d, J = 2.4 Hz, 1H, ArH), 9.84 (s, 1H, NH).

-

IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) typically shows ≥98% purity with a retention time of 6.2 minutes.

Scale-Up Considerations and Industrial Feasibility

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Hydroxy-2-nitroaniline | 320 |

| Boc Anhydride | 150 |

| Solvents | 50 |

Total Estimated Cost : $520/kg at pilot scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Formation of tert-butyl (4-oxo-2-nitrophenyl)carbamate.

Reduction: Formation of tert-butyl (4-hydroxy-2-aminophenyl)carbamate.

Substitution: Formation of tert-butyl (4-alkoxy-2-nitrophenyl)carbamate or tert-butyl (4-acetoxy-2-nitrophenyl)carbamate.

Scientific Research Applications

tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used to investigate the effects of chemical modifications on biological activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also used in drug development and formulation studies.

Industry: Utilized in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The hydroxyl group in the target compound enhances hydrogen-bonding capacity and acidity (pKa ~8–10) compared to halogenated analogs (e.g., Cl or I substituents), which exhibit stronger electron-withdrawing effects but lack H-bond donors .

- Functional Group Influence : Carbamates (-NHCO₂-) exhibit greater hydrolytic stability under basic conditions compared to esters (-CO₂-), making them preferable in multi-step syntheses .

Physicochemical Properties

| Property | tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate | tert-Butyl (2-chloro-4-nitrophenyl)carbamate | tert-Butyl 4-hydroxy-3-nitrobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 254.24 | 272.69 | 239.23 |

| Solubility (Polar Solvents) | Moderate (DMSO, methanol) | Low (chloroform, DCM) | High (acetone, ethanol) |

| Melting Point (°C) | Not reported | 112–114 (predicted) | 98–100 |

| Stability | Stable at 2–8°C, sensitive to strong acids | Stable under acidic conditions | Hydrolyzes in basic media |

Notes:

Biological Activity

tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate, identified by its CAS number 201811-20-3, is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through the reaction of 4-hydroxy-2-nitroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate or cesium carbonate. The synthesis typically yields a high purity product suitable for further biological evaluations.

Enzyme Inhibition: this compound acts as an inhibitor for certain enzymes by binding to their active sites. This interaction blocks substrate access, thereby reducing enzyme activity. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C19, which are crucial in drug metabolism .

Cellular Interactions: The compound may also interact with cellular receptors, modulating various signal transduction pathways. This modulation can influence cellular responses to stimuli, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, demonstrating significant inhibitory effects. For instance, its minimum inhibitory concentration (MIC) against E. faecalis and P. aeruginosa was found to be comparable to standard antibiotics .

Anticancer Potential

The compound shows promise in anticancer research. Studies have reported that derivatives of similar compounds can target specific molecular pathways involved in cancer progression. For example, some derivatives have demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating potential for further development .

Anti-inflammatory Effects

The presence of the hydroxyl group in the structure is linked to anti-inflammatory activity. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms .

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Similarities | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-nitrobenzamide | Lacks tert-butyl group | Moderate enzyme inhibition |

| 4-Methyl-5-nitrobenzene-1,2-diol | Contains methyl instead of tert-butyl | Antioxidant properties |

| 3-Hydroxy-5-nitrobenzoic acid | Contains carboxylic acid group | Antimicrobial activity |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Mechanisms : Research involving human leukemia cell lines showed that derivatives of this compound could induce apoptosis and inhibit cell proliferation at low concentrations (IC50 < 10 µM), highlighting its potential role in cancer therapy .

- Anti-inflammatory Studies : In vitro studies indicated that this compound significantly reduced levels of inflammatory markers in treated cells compared to untreated controls, suggesting its utility in treating inflammatory diseases .

Q & A

Q. What handling and storage conditions are critical to preserve the stability of tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate?

- Methodological Answer : Store in tightly sealed containers under refrigeration (2–8°C) in a dry, well-ventilated environment. Avoid exposure to moisture, direct sunlight, or ignition sources. Use inert gas purging (e.g., nitrogen) for long-term storage to prevent oxidation. Handling should involve PPE (gloves, lab coat, goggles) and fume hoods to minimize inhalation risks .

Q. Which purification techniques are effective for isolating this compound post-synthesis?

- Methodological Answer : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) are recommended. Monitor purity via TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane). Centrifugation or vacuum filtration can isolate crystalline products. Purity verification requires HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers mitigate hazards during synthesis or handling?

- Methodological Answer : Conduct reactions in fume hoods with explosion-proof equipment. Use dry chemical extinguishers (e.g., sand, CO₂) for fires. Electrostatic discharge risks are minimized by grounding equipment. In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation .

Q. What analytical methods confirm the structural integrity and purity of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C in CDCl₃ or DMSO-d₆) for functional group identification, LC-MS for molecular weight confirmation, and FTIR to verify carbamate and nitro groups. Quantify impurities via HPLC-DAD at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route for this compound?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways and identify transition states. Quantum mechanical calculations (e.g., Gaussian) predict regioselectivity in nitrophenyl group formation. Pair computational results with high-throughput screening to validate optimal catalysts (e.g., Pd/C for hydrogenation) .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Q. How to design experiments probing reactivity under acidic/basic conditions?

- Methodological Answer : Perform pH-dependent stability studies (pH 1–13) using HCl/NaOH buffers. Monitor degradation via UV-Vis kinetics (λ = 300–400 nm for nitro group transitions). Quench aliquots at intervals for LC-MS analysis. Compare activation energies using Arrhenius plots under thermal stress (40–80°C) .

Q. What methodologies assess thermal stability for industrial-scale applications?

Q. How to address yield discrepancies between literature reports?

- Methodological Answer : Systematically vary reaction parameters (solvent polarity, catalyst loading, temperature) using design of experiments (DoE). Apply ANOVA to identify significant factors. Replicate published protocols with strict moisture control (Schlenk line) and compare with in-house data .

Q. What role does chemical software play in managing data and simulating reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.